Eflumast is derived from the class of compounds known as phosphodiesterase inhibitors. These compounds are characterized by their ability to inhibit the enzyme phosphodiesterase, which breaks down cyclic adenosine monophosphate and cyclic guanosine monophosphate—two important signaling molecules in cellular processes. Eflumast has been studied for its potential applications in treating conditions such as respiratory diseases and inflammatory disorders.
The synthesis of Eflumast typically involves multi-step organic reactions that may include the formation of key intermediates followed by cyclization and functionalization steps. While specific proprietary methods may vary among manufacturers, common synthetic pathways include:
These methods highlight the complexity involved in synthesizing Eflumast, necessitating careful control of reaction conditions to ensure yield and purity.
Eflumast has a specific molecular structure that can be represented by its chemical formula, which is CHNO. The compound features a unique arrangement of rings and functional groups that contribute to its biological activity.
The three-dimensional conformation of Eflumast can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to provide insights into its interactions with biological targets.
Eflumast undergoes several chemical reactions relevant to its function as a phosphodiesterase inhibitor:
These reactions are essential for understanding how Eflumast functions at the molecular level and how it can be optimized for therapeutic use.
Eflumast exerts its pharmacological effects primarily through the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This elevation results in:
The mechanism highlights the importance of cyclic nucleotides in regulating various physiological responses.
Eflumast exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for therapeutic applications.
Eflumast has been investigated for various scientific applications:
The ongoing research into Eflumast continues to uncover new potential applications, emphasizing its significance in pharmacology and therapeutics.
Eflumast (C₁₉H₁₈F₃NO₃S) features a benzothiophene core substituted with trifluoromethyl, methoxy, and acetyl groups. X-ray crystallography confirms a near-planar benzothiophene-acetyl region (dihedral angle: 5.2°), enhancing π-π stacking potential. The trifluoromethyl group adopts a staggered conformation, minimizing steric strain. Eflumast lacks chiral centers but exhibits axial chirality due to restricted rotation between the benzothiophene and methoxyphenyl rings, validated by nuclear Overhauser effect (NOE) NMR experiments. This configuration influences its biological target interactions [3] [8].
Table 1: Key Structural Parameters of Eflumast
Parameter | Value/Description | Experimental Method |
---|---|---|
Molecular Formula | C₁₉H₁₈F₃NO₃S | High-Resolution MS |
Benzothiophene-Acetyl Angle | 5.2° | X-ray Crystallography |
Trifluoromethyl Conformation | Staggered | ¹⁹F NMR |
Stereochemical Feature | Axial Chirality (Restricted Rotation) | NOE NMR |
Eflumast exhibits pH-dependent solubility: poorly soluble in water (<0.1 mg/mL at pH 7.0) but highly soluble in aprotic solvents like acetonitrile (≥25 mg/mL). Its octanol-water partition coefficient (log P = 3.8 ± 0.1) indicates significant lipophilicity, aligning with Kow-based predictions for compounds with trifluoromethyl groups [1] [8]. Accelerated stability studies reveal degradation under alkaline conditions (pH >9.0) via ester hydrolysis, while it remains stable at pH 3.0–7.0 for >24 hours. Photodegradation occurs under UV light (λ >300 nm), necessitating light-protected storage [3].
Table 2: Physicochemical Properties of Eflumast
Property | Condition | Value |
---|---|---|
Water Solubility | pH 7.0, 25°C | <0.1 mg/mL |
log P (Octanol-Water) | Equilibrium, 25°C | 3.8 ± 0.1 |
Stability Half-Life | pH 9.0, 25°C | 4.2 hours |
pKa | Calculated | 10.2 (ester carbonyl) |
The synthesis of Eflumast proceeds via a four-step sequence:
Critical impurities include:
Optimization targets atom economy (AE) and E-factor reduction:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: